![molecular formula C11H26N2O4 B14433419 1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) CAS No. 79432-67-0](/img/structure/B14433419.png)
1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) can be achieved through various synthetic routes. One common method involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide or diphenylphosphine in the presence of caesium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include nucleophilic substitution and subsequent purification.
Analyse Des Réactions Chimiques
1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in the study of enzyme interactions and protein modificationsIndustrially, it is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. These interactions can lead to changes in the structure and function of proteins and other biomolecules, ultimately affecting cellular processes .
Comparaison Avec Des Composés Similaires
1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) can be compared with other similar compounds such as 1,5-bis(diphenylphosphino)pentane and 2,2’-[(Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl)]bis(1H-pyrrole-2,5-dione) . These compounds share some structural similarities but differ in their functional groups and specific applications. The unique combination of primary amine groups, hydroxyl groups, and ether linkages in 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) makes it particularly versatile and useful in various fields.
Propriétés
Numéro CAS |
79432-67-0 |
|---|---|
Formule moléculaire |
C11H26N2O4 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-amino-3-[5-(3-amino-2-hydroxypropoxy)pentoxy]propan-2-ol |
InChI |
InChI=1S/C11H26N2O4/c12-6-10(14)8-16-4-2-1-3-5-17-9-11(15)7-13/h10-11,14-15H,1-9,12-13H2 |
Clé InChI |
YIVNCCQBHKRYQJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCC(CN)O)CCOCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



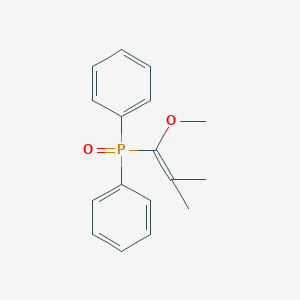
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
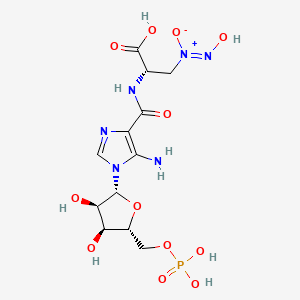
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
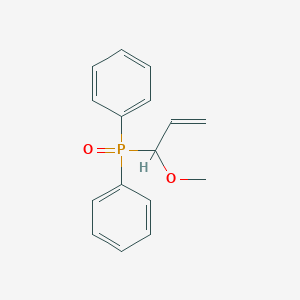

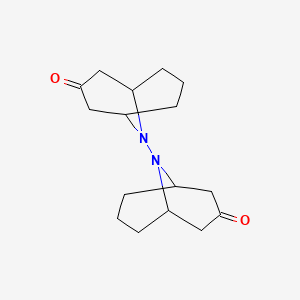

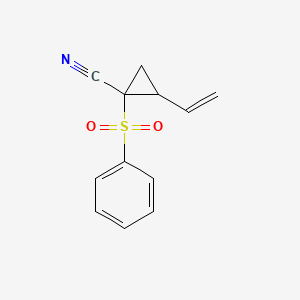

![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
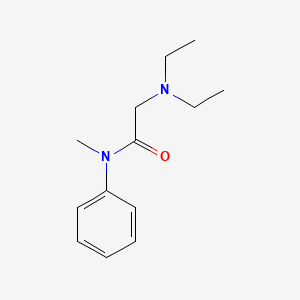
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
